molecular formula C12H18N2S B113344 2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile CAS No. 952958-74-6

2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile

Cat. No. B113344
CAS RN: 952958-74-6
M. Wt: 222.35 g/mol
InChI Key: HNMXLKIOUBACHJ-UHFFFAOYSA-N
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Description

2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile is an organic compound with the molecular formula C12H18N2S . It is used in research and has a molecular weight of 222.35 g/mol.

Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives, including “2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile”, have been found to have a variety of biological effects, making them of great interest to medicinal chemists . For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Antimicrobial Activity

Thiophene derivatives have shown significant antimicrobial activity against various microbial species . For instance, compound S1 was found to be a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi .

Antifungal Activity

In addition to their antibacterial properties, thiophene derivatives also display excellent antifungal activity. Compound S4, for example, displayed excellent antifungal activity against both Candida albicans and Aspergillus niger .

Antioxidant Activity

Thiophene derivatives have also been found to have antioxidant activity. Compounds S4 and S6 exhibited excellent antioxidant activity when compared with ascorbic acid .

Anticorrosion Properties

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . For example, compound S7 showed high anticorrosion efficiency .

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Anticancer Activity

Thiophene derivatives have shown effective cytotoxic activity against human lung cancer cell line (A-549) at a dose of 10^−4 M . For example, compound S8 showed effective cytotoxic activity against this cancer cell line .

Synthesis of Advanced Compounds

Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They have been fascinated by a growing number of scientists as a potential class of biologically active compounds .

properties

IUPAC Name

2-amino-4-(2-methylpropyl)-5-propan-2-ylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-7(2)5-9-10(6-13)12(14)15-11(9)8(3)4/h7-8H,5,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMXLKIOUBACHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(SC(=C1C#N)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile

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